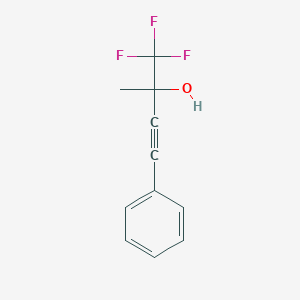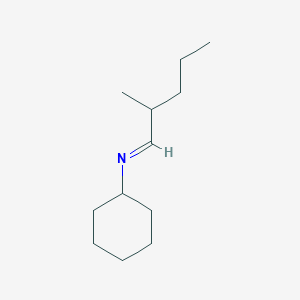
(1E)-N-Cyclohexyl-2-methylpentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Cyclohexyl-2-methylpentan-1-imine: is an organic compound characterized by the presence of an imine group attached to a cyclohexyl ring and a methylpentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclohexyl-2-methylpentan-1-imine typically involves the condensation reaction between cyclohexylamine and 2-methylpentanal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as toluene or ethanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically isolated through distillation under reduced pressure to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-N-Cyclohexyl-2-methylpentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
Chemistry: (1E)-N-Cyclohexyl-2-methylpentan-1-imine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound for investigating the behavior of imine-containing biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its imine group can interact with biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique structural features contribute to the desired properties of these materials.
Mécanisme D'action
The mechanism of action of (1E)-N-Cyclohexyl-2-methylpentan-1-imine involves its interaction with molecular targets through the imine group. The imine nitrogen can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. In biological systems, the imine group can undergo hydrolysis to form the corresponding amine and aldehyde, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
- (1E)-N-Cyclohexyl-2-methylbutan-1-imine
- (1E)-N-Cyclohexyl-2-methylhexan-1-imine
- (1E)-N-Cyclohexyl-2-ethylpentan-1-imine
Uniqueness: (1E)-N-Cyclohexyl-2-methylpentan-1-imine is unique due to its specific chain length and substitution pattern. The presence of the cyclohexyl ring imparts steric hindrance and influences the compound’s reactivity and binding properties. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
114649-21-7 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
N-cyclohexyl-2-methylpentan-1-imine |
InChI |
InChI=1S/C12H23N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |
Clé InChI |
CMYNJSCNISRWAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C=NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


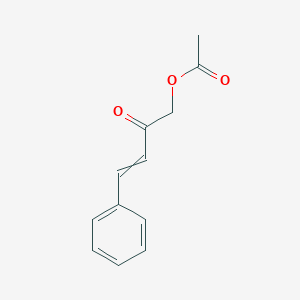
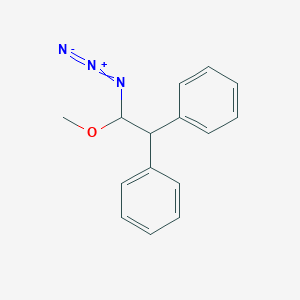
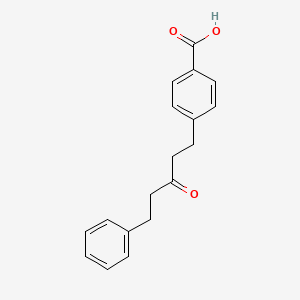
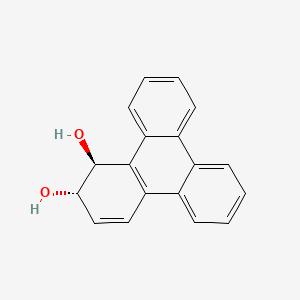
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

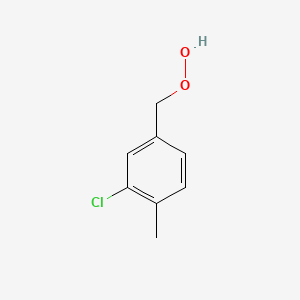
![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)

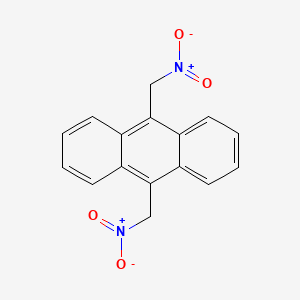
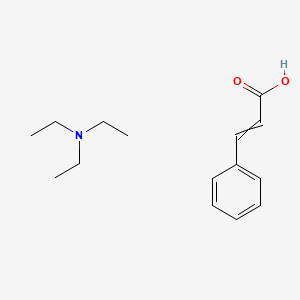
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
